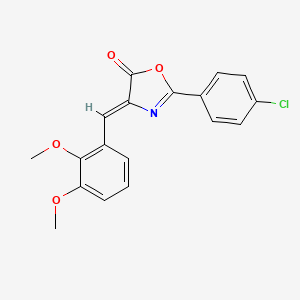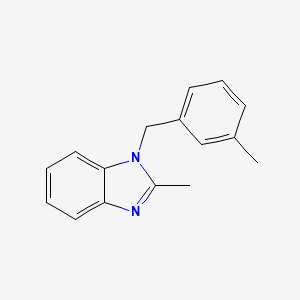![molecular formula C17H20N4O2S B5718385 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it useful in studies related to Parkinson's disease and other neurodegenerative disorders.
作用機序
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits mitochondrial complex I, which is involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage cells and contribute to neurodegeneration. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is taken up by dopaminergic neurons and causes selective damage to these cells.
Biochemical and Physiological Effects:
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to cause a range of biochemical and physiological effects in animal models, including decreased ATP production, increased ROS production, and selective damage to dopaminergic neurons in the substantia nigra. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to induce oxidative stress and inflammation, which can contribute to neurodegeneration.
実験室実験の利点と制限
One advantage of using N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is that it induces Parkinson's-like symptoms in animal models, which makes it a valuable tool for studying the mechanisms of the disorder. However, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's-like symptoms. Additionally, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is not a perfect model for Parkinson's disease, as the disorder is multifactorial and involves a complex interplay of genetic and environmental factors.
将来の方向性
There are several future directions for research related to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, including the development of new treatments for Parkinson's disease based on the mechanisms of action of the compound. Additionally, researchers are exploring the potential use of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new synthesis methods for N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide and related compounds, which could lead to more efficient and cost-effective production methods.
合成法
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine, followed by reduction with sodium dithionite and subsequent reaction with furfuryl isothiocyanate. Other synthesis methods include the reaction of 4-methylpiperazine with 2-chloro-4-nitrophenyl isothiocyanate, followed by reaction with furfurylamine.
科学的研究の応用
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been widely used in scientific research for its ability to induce Parkinson's-like symptoms in animal models. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. This makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the disorder.
特性
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20-8-10-21(11-9-20)14-6-3-2-5-13(14)18-17(24)19-16(22)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVJKKBFXUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)




![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)

![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)